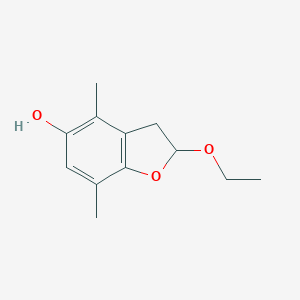
3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid
説明
3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid (EDPD) is a chemical compound with potential applications in various fields of research and industry. It is a derivative of pyrrole and has been synthesized and characterized in various scientific experiments. It is used as a starting monomer for a variety of ethylenedioxypyrrole (EDOP) conductive and electrooptical polymers .
Synthesis Analysis
The synthesis of this compound involves multiple steps . The process includes heating with K2CO3 in acetone, followed by a reaction with K2CO3 in dimethylformamide at 130°C. The compound is then treated with CF3COOH/H2SO4 in methoxybenzene at 90°C. Finally, the product is obtained after a reaction with 2N NaOH in water at 65°C .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C8H7NO6 . It has a molecular weight of 213.14 . The structure contains a total of 23 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 carboxylic acids (aromatic), 2 hydroxyl groups, 2 ethers (aromatic), and 1 Pyrrole .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 137-154 °C (lit.) . It has an assay of 95% .科学的研究の応用
Palladium-Catalyzed Synthesis : A study by Zong, Abboud, and Reynolds (2004) focused on the palladium-catalyzed cyclization of a related compound, ethyl-1-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate, leading to derivatives with potential applications in chemical synthesis (Zong, Abboud, & Reynolds, 2004).
Complex Synthesis and Structure : Wang et al. (2022) used derivatives in the synthesis of complexes with potential applications in materials science, highlighting their structural and property characterization (Wang et al., 2022).
Crystallization Studies : Prayzner et al. (1996) examined the crystallization of a related compound, 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, emphasizing its hydrogen bonding and crystal structure, which is relevant for understanding molecular interactions (Prayzner et al., 1996).
Domino Transformation in Catalysis : Galenko et al. (2015) described a domino reaction involving 5-alkoxy- or 5-aminoisoxazoles, leading to derivatives of pyrrole-2,4-dicarboxylic acid, showcasing its role in catalytic processes (Galenko et al., 2015).
Polymer Synthesis and Applications : Zong and Reynolds (2001) investigated the synthesis of new functionalized derivatives as monomers for conducting and electroactive polymers, highlighting the material's potential in various applications (Zong & Reynolds, 2001).
Electrochromic Properties : Kraft et al. (2007) explored the electrochromic properties of N-ethyl substituted poly(3,4-ethylenedioxypyrrole), demonstrating its potential in electrochromic devices (Kraft et al., 2007).
Functionalization for Material Science : Zhang et al. (2014) discussed the functionalization of 3,4-Ethylenedioxythiophene derivatives, relevant for material science applications (Zhang et al., 2014).
Dye-Sensitized Solar Cells : Zhang et al. (2014) investigated the use of Poly(3,4-ethylenedioxypyrrole) in solid-state dye-sensitized solar cells, showcasing its application in renewable energy technology (Zhang et al., 2014).
特性
IUPAC Name |
3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c10-7(11)3-5-6(15-2-1-14-5)4(9-3)8(12)13/h9H,1-2H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKLTUYFKHGLDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(NC(=C2O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584524 | |
| Record name | 2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169616-13-1 | |
| Record name | 2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)
![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)


![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B66934.png)

